molecular formula C18H19F2N7O2 B2815033 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1040677-94-8

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2815033
CAS No.: 1040677-94-8
M. Wt: 403.394
InChI Key: NTYSNZOXQNMKMO-UHFFFAOYSA-N
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Description

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic heterocyclic molecule featuring three key structural motifs:

  • A 3,4-difluorophenyl-substituted tetrazole ring, which contributes to electronic and steric properties.
  • A piperazine linker that enhances solubility and provides conformational flexibility.
  • A 3,5-dimethylisoxazole methanone group, which may influence metabolic stability and binding interactions.

This compound’s design integrates pharmacophores commonly seen in medicinal chemistry, including fluorinated aromatic systems (for enhanced lipophilicity and target affinity) and heterocyclic scaffolds (for diversified bioactivity).

Properties

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N7O2/c1-11-17(12(2)29-22-11)18(28)26-7-5-25(6-8-26)10-16-21-23-24-27(16)13-3-4-14(19)15(20)9-13/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYSNZOXQNMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of the Target Compound and Analogues
Compound Name/ID Core Heterocycles Halogen Substituents Piperazine Linker Notable Functional Groups Reference
Target Compound Tetrazole, Isoxazole 3,4-Difluorophenyl Yes Methanone, Methyl groups N/A
(Compound 4) Thiazole, Triazole 4-Chlorophenyl, 4-Fluorophenyl No 4,5-Dihydropyrazole
(Compound f) Triazolone, Dioxolane 2,4-Dichlorophenyl Yes Triazolylmethyl, Benzodiaxolane
(Compound 4g) Tetrazole, Pyrazolone None No Coumarin, Benzo[b]diazepine
Key Observations:

Fluorinated Aromatic Systems: The 3,4-difluorophenyl group in the target compound differs from 4-fluorophenyl () and 2,4-dichlorophenyl () in electronic effects. Fluorine’s strong electron-withdrawing nature enhances stability and binding to hydrophobic pockets, while chlorine in increases steric bulk .

Heterocyclic Core: The tetrazole ring in the target compound is more acidic (pKa ~4.9) than the triazole (pKa ~8.6) in , influencing solubility and hydrogen-bonding capacity . The isoxazole methanone group in the target differs from thiazole () and triazolone () in electronic properties. Isoxazole’s oxygen atom may improve metabolic stability compared to sulfur-containing thiazoles .

Piperazine Linker :

  • The piperazine moiety in the target and ’s compounds enhances water solubility. However, in , the linker connects to a triazolone group, whereas the target compound uses a tetrazole-methyl substituent, altering conformational dynamics .

Key Insights:
  • The target compound’s tetrazole ring likely requires a [2+3] cycloaddition between nitriles and azides, a common method for tetrazole synthesis .
  • Crystallization in DMF () or ethanol/water () highlights solvent-dependent purity optimization strategies applicable to the target compound .
Table 3: Hypothetical Bioactivity Comparison
Compound Likely Targets Potential Advantages Limitations
Target Compound Kinases, GPCRs, bacterial enzymes Fluorine-enhanced binding, metabolic stability Lack of in vivo data
(Compound 4) Non-enzymatic structural studies High crystallinity for structural analysis No reported bioactivity
(Compound 4) H. pylori enzymes Potent inhibition (80.5% at 100 µM) Natural product scalability issues

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–85°CPrevents decomposition
Catalyst (e.g., Pd(PPh₃)₄)2–5 mol%Enhances coupling efficiency
Reaction Time5–8 hours (reflux)Maximizes conversion

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking and DFT calculations can predict interactions between the compound and biological targets (e.g., enzymes or receptors). For example:

  • Docking Studies : Identify binding affinities to anti-inflammatory targets (COX-2) or antimicrobial proteins .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
  • Structural Modifications : Fluorine atoms (3,4-difluorophenyl group) enhance metabolic stability and membrane permeability .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrazole and isoxazole rings .
  • HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves conformational details (e.g., planarity of the piperazine ring) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or structural variations:

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .
  • SAR Analysis : Compare substituent effects (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) on activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated analogs showing consistent antimicrobial effects) .

Q. Table 2: Biological Activity Comparison

Derivative StructureAnti-Inflammatory (IC₅₀, µM)Antiproliferative (IC₅₀, µM)
Parent Compound12.3 ± 1.28.7 ± 0.9
4-Fluoro Analog9.8 ± 0.76.5 ± 0.5
3,4-Dimethoxy Analog15.6 ± 1.510.2 ± 1.1

Basic: What safety protocols are essential for handling this compound?

  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
  • Waste Disposal : Neutralize reactive intermediates (e.g., hydrazine derivatives) with dilute acetic acid .

Advanced: How can reaction kinetics be modeled to scale up synthesis?

  • Rate Law Determination : Monitor intermediate formation via TLC/HPLC to derive rate constants .
  • Process Simulation : Use Aspen Plus® to optimize heat transfer and solvent recovery in continuous-flow systems .

Basic: What are the compound’s key structural motifs influencing reactivity?

  • Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
  • Piperazine Spacer : Facilitates conformational flexibility for target binding .
  • Isoxazole Group : Participates in π-π stacking with aromatic residues in enzymes .

Advanced: How can researchers integrate this compound into a theoretical framework for drug discovery?

  • Target Identification : Link to kinase inhibition (e.g., JAK/STAT pathway) using cheminformatics databases (ChEMBL) .
  • Mechanistic Studies : Probe ROS generation or apoptosis induction via flow cytometry .

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